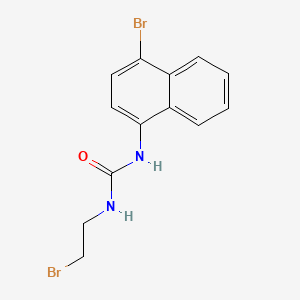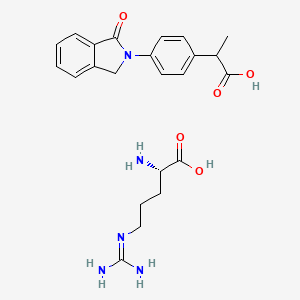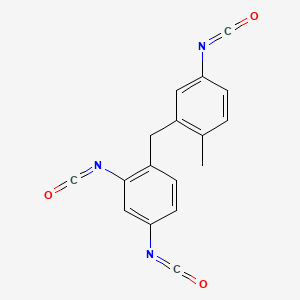
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate is a synthetic organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The dimethylamino group attached to the phenyl ring enhances its electron-donating properties, making it useful in various applications, including dyeing textiles and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 1,3-dimethylimidazole under basic conditions to yield the desired azo compound. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The diazonium salt formation and subsequent coupling reaction are monitored to ensure high yield and purity. The final product is then purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: Products vary based on the oxidizing agent but may include quinones or other oxidized aromatic compounds.
Reduction: The primary products are the corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to monitor pH changes or as a chromophore in spectroscopic studies.
Biology: Employed in staining biological tissues for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in response to environmental conditions such as pH and light. The dimethylamino group enhances its electron-donating properties, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye with similar pH indicator properties.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in lipid staining.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate is unique due to its specific combination of the dimethylamino group and the imidazolium moiety, which provides distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring precise control over chemical reactivity and color properties.
Propiedades
Número CAS |
93981-01-2 |
|---|---|
Fórmula molecular |
C15H21N5O2 |
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;acetate |
InChI |
InChI=1S/C13H18N5.C2H4O2/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;1-2(3)4/h5-10H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
DXCRCNHQYDTKNV-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















